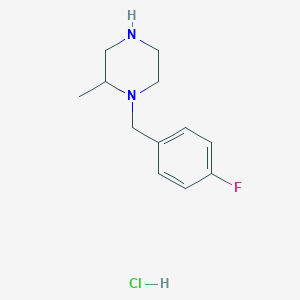

1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride

Description

1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is a piperazine derivative featuring a 4-fluorobenzyl group attached to the piperazine ring and a methyl substituent at the 2-position. Its molecular formula is C₁₂H₁₆ClFN₂ (molecular weight: 242.72 g/mol). The structural uniqueness of this compound lies in the combination of a fluorinated benzyl group and a methylated piperazine core, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOKSCGRIKQYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-86-7 | |

| Record name | Piperazine, 1-[(4-fluorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the fluorobenzyl group, converting it to a benzyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: N-oxides of the piperazine ring.

Reduction: Benzyl derivatives.

Scientific Research Applications

1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride and its analogs:

Key Observations:

- Fluorine Position: The 4-fluoro substitution on the benzyl group (target compound) contrasts with 2-fluoro in 1-(2-Fluorobenzyl)piperazine dihydrochloride.

- Methyl vs. Methoxy : The 4-methoxy analog (C₁₃H₂₁ClN₂O) has a bulkier, more polar substituent than fluorine, which may reduce membrane permeability compared to the target compound .

- Salt Forms: Dihydrochloride salts (e.g., 1-(2-Fluorobenzyl)piperazine dihydrochloride) exhibit higher molecular weights and solubility profiles compared to monohydrochloride forms .

Biological Activity

1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride (CAS No.: 1261230-86-7) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including its interactions with neurotransmitter receptors and its anticancer properties.

Receptor Affinity

Research indicates that this compound displays notable affinity for several receptors. Specifically, it has been shown to interact with:

- σ1 Receptors : High selectivity and low nanomolar affinity have been reported, making it a candidate for neurological studies.

- Vesicular Acetylcholine Transporter : Exhibits over 2000-fold selectivity compared to other receptors such as σ2 and adenosine A2A receptors, indicating potential for modulating cholinergic signaling .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, derivatives containing similar piperazine structures have shown moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Olaparib .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate receptor activity. Notably:

- It has been shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), which is crucial in DNA repair mechanisms. This inhibition leads to enhanced apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP1 and phosphorylated H2AX .

- Docking studies suggest that the compound binds effectively to the active sites of target enzymes, influencing their activity through competitive inhibition mechanisms .

Study 1: Anticancer Efficacy

A study evaluated the effects of piperazine derivatives on human breast cancer cell lines. The compound exhibited an IC50 value of approximately 18 µM against these cells, demonstrating significant cytotoxicity compared to control groups . The mechanism was linked to increased caspase activation and PARP inhibition.

Study 2: Neuropharmacological Effects

In a separate study focusing on neuropharmacology, it was found that the compound significantly reduced the uptake of radiotracers in brain tissues, suggesting its potential use in treating neurological disorders by modulating σ1 receptor activity .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer Activity | 18 | Human Breast Cancer Cells |

| PARP1 Inhibition | 57.3 | PARP1 |

| σ1 Receptor Affinity | Low Nanomolar | σ1 Receptor |

| Vesicular Acetylcholine Transporter | >2000-fold Selective | Cholinergic System |

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and salt formation. A general protocol includes:

- Step 1: Reacting 1-(4-fluorobenzyl)piperazine with methylating agents (e.g., methyl iodide) in a polar aprotic solvent (DMF or DCM) under basic conditions (K₂CO₃ or DIEA) to introduce the methyl group.

- Step 2: Purification via silica gel chromatography (ethyl acetate/hexane gradient) or crystallization.

- Step 3: Hydrochloride salt formation using HCl gas or aqueous HCl in ethanol, followed by vacuum drying.

Key variables affecting yield include solvent choice (DMF for faster kinetics vs. DCM for milder conditions) and stoichiometric ratios .

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- ¹H NMR: The piperazine ring protons appear as multiplet signals between δ 2.4–3.5 ppm, while aromatic protons from the 4-fluorobenzyl group resonate at δ 6.9–7.3 ppm. The methyl group (CH₃) appears as a singlet near δ 1.2–1.5 ppm .

- Elemental Analysis: Confirm purity by matching calculated vs. observed C, H, N percentages (e.g., Anal. Calcd for C₁₈H₁₈ClFN₂O: C 65.00%, H 5.50%; Found: C 65.20%, H 5.48% ).

- HPLC-MS: Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and molecular ion peaks.

Advanced: How can derivatives of this compound be designed for tyrosine kinase inhibition?

Methodological Answer:

- Scaffold Modification: Introduce substituents at the piperazine nitrogen (e.g., acyl groups via benzoyl chloride) to enhance binding affinity. demonstrates that [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives show inhibitory activity against tyrosine kinases .

- Docking Studies: Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonding to hinge regions (e.g., via carbonyl groups) and hydrophobic interactions with fluorobenzyl moieties .

- In Vitro Validation: Test inhibitory potency using kinase assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (IC₅₀ values typically <1 µM for active compounds).

Advanced: What strategies mitigate solubility challenges in pharmacological assays?

Methodological Answer:

- Salt Formation: The hydrochloride salt improves aqueous solubility compared to the free base. Use phosphate-buffered saline (PBS, pH 7.4) for dissolution .

- Co-Solvents: Employ DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity.

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) that convert to the active form in vivo.

Data Contradiction: How to resolve discrepancies in reaction yields when varying substituents?

Methodological Answer:

- Case Study: Compare yields from (60% for triazole derivatives using DMF/K₂CO₃) and (60–80% for methanone derivatives using DCM/DIEA).

- Root Cause Analysis:

- Solvent Effects: DMF increases reaction rates but may cause side reactions; DCM offers better control for sensitive substrates.

- Base Selection: DIEA (a sterically hindered base) minimizes side reactions in DCM, while K₂CO₃ is optimal for DMF-based systems.

- Workflow Optimization: Use TLC monitoring (hexane/ethyl acetate gradients) to terminate reactions at optimal conversion points .

Advanced: How to integrate computational modeling into SAR studies?

Methodological Answer:

- Pharmacophore Modeling: Identify critical features (e.g., fluorobenzyl hydrophobicity, piperazine flexibility) using Schrödinger Phase.

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of kinase-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- QSAR Analysis: Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity.

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions: Store at −20°C in airtight, light-protected containers under nitrogen to prevent hydrolysis/oxidation.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. The hydrochloride salt typically shows >90% stability under these conditions .

Advanced: How to evaluate metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Assays: Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) using the half-life method .

- CYP Inhibition Screening: Test against CYP3A4, 2D6, and 2C9 isoforms (fluorogenic assays) to identify metabolic liabilities. Piperazine derivatives often show moderate CYP2D6 inhibition .

Data Contradiction: How to address conflicting bioactivity data in kinase assays?

Methodological Answer:

- Assay Variability: Compare results from ADP-Glo™ (luminescence-based) vs. radiometric assays. Normalize data to positive controls (e.g., staurosporine).

- Kinase Panel Profiling: Test against a broad panel (e.g., 100 kinases) to identify off-target effects. Compounds with >50% inhibition at 1 µM warrant further selectivity studies .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

- Rodent Studies: Administer intravenously (1 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h post-dose.

- PK Parameters: Calculate AUC₀–24 (µg·h/mL), Cₘₐₓ (µg/mL), and oral bioavailability (F%). Piperazine derivatives often exhibit F% <30% due to first-pass metabolism, necessitating formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.